lanatoside C

Vue d'ensemble

Description

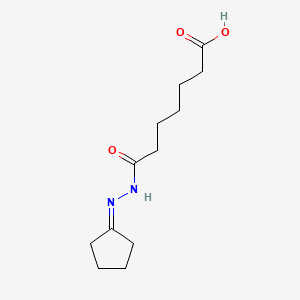

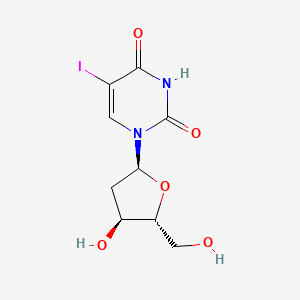

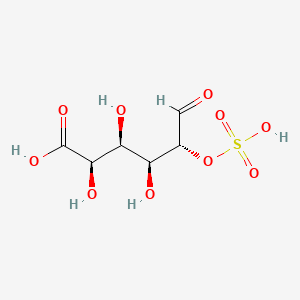

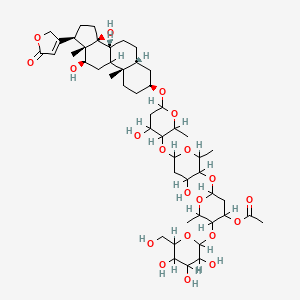

Lanatoside C, also known as isolanid, is a cardiac glycoside . It is a type of drug that can be used in the treatment of congestive heart failure and cardiac arrhythmia (irregular heartbeat) . It can be administered orally or intravenously . The substance is composed of four monosaccharides (glucose, 3-acetyldigitoxose, and two digitoxoses) and an aglycon named digoxigenin .

Molecular Structure Analysis

Lanatoside C has a molecular formula of C49H76O20 . Its molecular weight is 985.12 g/mol . The structure is composed of four monosaccharides and an aglycon named digoxigenin .Physical And Chemical Properties Analysis

Lanatoside C has a molecular weight of 985.12 and a molecular formula of C49H76O20 .Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines .

Summary of the Application

Lanatoside C has been found to exhibit selective cytotoxic effects against cancer cells, raising interest in their use as anti-cancer molecules .

Methods of Application

The anti-cancer activity of Lanatoside C was studied using Real-time PCR, western blot, and immunofluorescence studies .

Results or Outcomes

Lanatoside C was observed to inhibit cell proliferation and induce apoptosis in a cell-specific and dose-dependent manner only in cancer cell lines . It exerts its anti-cancer activity by arresting the G2/M phase of the cell cycle by blocking MAPK/Wnt/PAM signaling pathways . It induces apoptosis by inducing DNA damage and inhibiting PI3K/AKT/mTOR signaling pathways .

Treatment of Hepatocellular Carcinoma

Specific Scientific Field

This application is in the field of Hepatology , specifically the treatment of hepatocellular carcinoma (HCC) .

Summary of the Application

Lanatoside C, an anti-arrhythmic agent extracted from Digitalis lanata, has been found to inhibit the growth of HCC cells .

Methods of Application

The effect of Lanatoside C on HCC was studied through various experimental procedures, including measuring tumor volume and growth rate .

Results or Outcomes

Lanatoside C was found to dramatically decrease tumor volume and delay tumor growth without obvious body weight loss . It caused apoptosis through both caspase-dependent and -independent pathways . Lanatoside C was found to activate protein kinase delta (PKCδ) via Thr505 phosphorylation and subsequent membrane translocation . The AKT/mTOR pathway was negatively regulated by lanatoside C through PKCδ activation .

Treatment of Lung Cancer

Specific Scientific Field

This application is in the field of Pulmonology , specifically the treatment of lung cancer .

Summary of the Application

Lanatoside C has been found to be more potent towards lung cancer cells with a minimal inhibitory concentration of 56.49 ± 5.3nM, compared to breast and liver cancer cells .

Methods of Application

The effect of Lanatoside C on lung cancer was studied through various experimental procedures, including Real-time PCR, western blot, and immunofluorescence studies .

Results or Outcomes

Lanatoside C was observed to inhibit cell proliferation and induce apoptosis in a cell-specific and dose-dependent manner only in lung cancer cell lines .

Treatment of Cholangiocarcinoma

Specific Scientific Field

This application is in the field of Hepatology , specifically the treatment of cholangiocarcinoma .

Summary of the Application

Lanatoside C has been found to decelerate proliferation and induce apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma .

Methods of Application

The effect of Lanatoside C on cholangiocarcinoma was studied through various experimental procedures, including flow cytometry, western blot, immunofluorescence, transcriptomics sequencing, network pharmacology and in vivo experiments .

Results or Outcomes

Lanatoside C was found to time-dependently inhibit the growth and induce apoptosis of HuCCT-1 and TFK-1 cholangiocarcinoma cells . It increased the reactive oxygen species (ROS) content in cholangiocarcinoma cells, decreased the mitochondrial membrane potential (MMP) and resulted in apoptosis .

Treatment of HER2 Positive Tumors

Specific Scientific Field

This application is in the field of Oncology , specifically the treatment of human epidermal growth factor receptor 2 (HER2) positive tumors .

Summary of the Application

Lanatoside C has a promising anti‐tumor activity and is a potential candidate for radiosensitizers. It has been investigated for the therapeutic efficacy of the combination of 131I‐trastuzumab and lanatoside C for inhibition of HER2 positive tumor progression in NCI‐N87 xenograft model .

Methods of Application

The therapeutic efficacy of the combination of 131I‐trastuzumab and lanatoside C was studied using various experimental procedures, including cytotoxicity tests, biodistribution studies, and in vivo experiments .

Results or Outcomes

The combination treatment (131I‐trastuzumab and lanatoside C) showed the highest cytotoxicity compared to non‐treated control or trastuzumab alone or 131I alone or 131I‐trastuzumab alone in vitro . An antitumor effect was observed in mice that received the combination of 131I‐trastuzumab and lanatoside C when compared to control .

Promotion of Foam Cell Formation and Atherosclerosis

Specific Scientific Field

This application is in the field of Cardiology , specifically the promotion of foam cell formation and atherosclerosis .

Summary of the Application

Lanatoside C has been found to promote oxLDL uptake and foam-cell formation by SR-A and CD36 .

Methods of Application

The effect of Lanatoside C on foam cell formation and atherosclerosis was studied through various experimental procedures .

Results or Outcomes

These data suggest that lanatoside C may promote oxLDL uptake and foam-cell formation by SR-A and CD36 .

Safety And Hazards

Lanatoside C is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Propriétés

IUPAC Name |

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29-,30+,31+,32+,33+,34-,35-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48+,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYAGJDXJIDEKI-PTGWOZRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023198 | |

| Record name | Lanatoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

985.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

lanatoside C | |

CAS RN |

17575-22-3 | |

| Record name | Lanatoside C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanatoside C [INN:BAN:DCF:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanatoside C | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lanatoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanatoside C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANATOSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RR3JFZ771 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid](/img/structure/B1674371.png)